2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-, trans-
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Overview
Description
2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-, trans- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of furanones, which are characterized by a furan ring fused with other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-, trans- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with veratryl alcohol under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the furanone ring. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity 2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-, trans-.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or veratryl positions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-, trans- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-, trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-aryl acrylate: Known for its role as a precursor in the synthesis of natural products and essential drugs.
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines: Used in medicinal chemistry for the development of psychotropic drugs and tranquilizers.
Uniqueness
2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-, trans- stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial fields.
Properties
CAS No. |
10516-73-1 |
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Molecular Formula |
C23H28O7 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C23H28O7/c1-25-18-7-6-14(10-19(18)26-2)8-16-13-30-23(24)17(16)9-15-11-20(27-3)22(29-5)21(12-15)28-4/h6-7,10-12,16-17H,8-9,13H2,1-5H3/t16-,17+/m0/s1 |
InChI Key |
QFFURUDOUPSWTF-DLBZAZTESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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